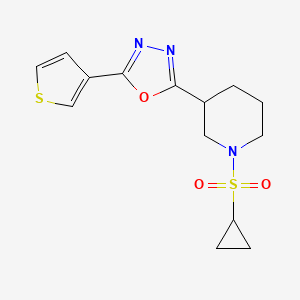

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-3-yl)-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c18-22(19,12-3-4-12)17-6-1-2-10(8-17)13-15-16-14(20-13)11-5-7-21-9-11/h5,7,9-10,12H,1-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSKRRLQPWQEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a suitable base.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Coupling with Thiophene: The final step involves coupling the thiophene ring to the oxadiazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(phenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl ring instead of a thiophene ring.

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.

2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(furan-3-yl)-1,3,4-oxadiazole: Features a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl group, piperidine ring, thiophene ring, and oxadiazole ring, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(1-(Cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an oxadiazole moiety linked to a thiophene ring. This unique configuration is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 365.45 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

The biological activity of oxadiazole derivatives often involves interaction with specific molecular targets, including enzymes and receptors. For instance, studies have shown that compounds containing the oxadiazole ring can act as inhibitors of various cancer-related pathways by inducing apoptosis in cancer cells through mechanisms such as:

- Inhibition of HDAC (Histone Deacetylase) : This leads to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Induction of Apoptosis : The compound may activate intrinsic pathways leading to caspase activation and cell death.

Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated:

- IC50 Values : The compound shows IC50 values in the low micromolar range against several cancer types:

- Hepatocellular carcinoma (HCC) cell lines: IC50 ~ 3.1 µM

- Breast cancer cell lines (e.g., MCF-7): IC50 values ranging from 5 to 15 µM.

These values suggest that the compound is more potent than some conventional chemotherapeutics.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The compound's efficacy against bacterial strains, particularly resistant strains, is an area of active investigation.

Case Studies

-

Study on Hepatocellular Carcinoma :

- A study evaluated the effects of the compound on HCCLM3 cells, revealing that it induced apoptosis through mitochondrial pathways. The mechanism involved significant downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Flow Cytometry Analysis :

- Flow cytometry assays confirmed that treatment with the compound resulted in increased annexin V staining in MCF-7 cells, indicating elevated levels of apoptosis compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-(cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core via cyclization of acylthiosemicarbazides. Key steps include sulfonylation of the piperidine ring and coupling with thiophene derivatives. Reaction conditions (e.g., reflux in ethanol, catalytic acids/bases) and stoichiometric ratios of intermediates (e.g., cyclopropylsulfonyl chloride) are critical for yield optimization. Characterization via -NMR and HRMS is essential to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. For example, the thiophen-3-yl group shows characteristic aromatic protons at δ 7.3–7.5 ppm .

- HRMS : Verify molecular weight (expected [M+H]+ ≈ 394.4 g/mol) and isotopic patterns.

- HPLC : Assess purity (>95% is typical for bioactive studies) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodological Answer : Screen against enzyme targets (e.g., HDAC6 for neuropathic pain) or microbial pathogens. For antifungal activity, use standardized protocols against Sclerotinia sclerotiorum or Rhizoctonia solani at 50 μg/mL, monitoring inhibition zones or mycelial growth reduction .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Perform X-ray diffraction studies using programs like SHELXL for refinement. The cyclopropylsulfonyl group’s spatial arrangement and piperidine ring conformation (chair vs. boat) can be determined via crystallographic parameters (e.g., torsion angles, space group symmetry). Validate data with R-factors (<0.05) and electron density maps .

Q. What strategies address contradictory bioactivity results across different substituent analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies. For instance, replacing the cyclopropylsulfonyl group with a 3-chloro-4-fluorophenylsulfonyl moiety (as in ) may enhance enzyme binding due to increased hydrophobicity. Compare IC values and docking scores (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with HDAC6’s catalytic Zn) .

Q. How can molecular docking guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Dock the compound into target protein structures (e.g., HDAC6 PDB: 5EDU) to predict binding modes. Focus on:

- Lipinski’s Rule Compliance : Adjust logP (<5) by modifying the thiophene or piperidine substituents.

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation.

- Solubility : Incorporate polar groups (e.g., hydroxyls) while maintaining membrane permeability .

Q. What analytical techniques resolve overlapping signals in NMR spectra caused by complex substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.